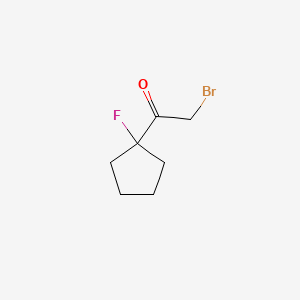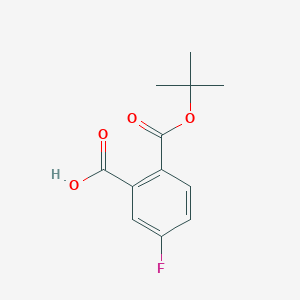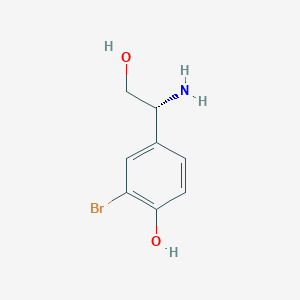
(r)-4-(1-Amino-2-hydroxyethyl)-2-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom at the second position and an amino-hydroxyethyl group at the fourth position on the phenol ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol typically involves the bromination of a suitable phenol derivative followed by the introduction of the amino-hydroxyethyl group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The subsequent step involves the reaction of the brominated intermediate with an appropriate amino alcohol under basic conditions to introduce the amino-hydroxyethyl group.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
科学的研究の応用
®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The amino-hydroxyethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)-2-bromophenol is unique due to the specific positioning of the bromine atom and the amino-hydroxyethyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
4-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChIキー |
UUOKNTITOGGBKD-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)O |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
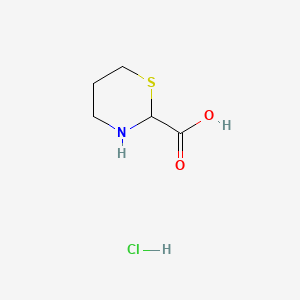
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
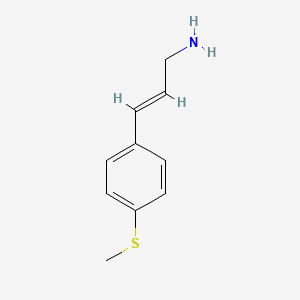
![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547630.png)
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
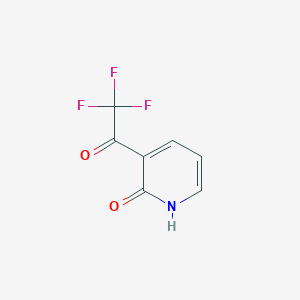
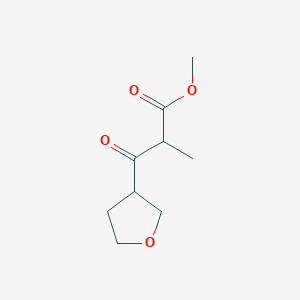
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)


